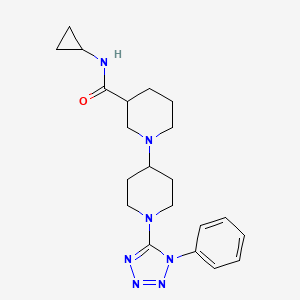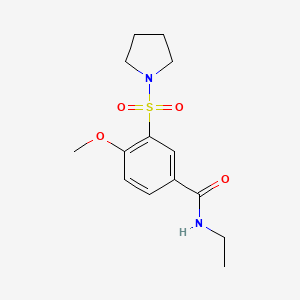![molecular formula C21H32N4O2 B5345217 1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane](/img/structure/B5345217.png)
1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane, also known as MPACPA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MPACPA is a member of the azepane family, which is a class of compounds that has been found to have a wide range of biological activities.
作用机制
The mechanism of action of 1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane is not fully understood. However, it has been found to interact with a number of biological targets, including enzymes and receptors. This compound has been found to inhibit the activity of certain enzymes, which may contribute to its antitumor and antiviral properties. It has also been found to interact with certain receptors in the brain, which may contribute to its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, which may contribute to its potential as an antitumor agent. This compound has also been found to have antiviral and antibacterial properties, which may make it useful in the treatment of infectious diseases. In addition, this compound has been found to have potential applications in the treatment of neurological disorders, although the exact mechanisms by which it exerts its effects in the brain are not fully understood.
实验室实验的优点和局限性
One of the advantages of using 1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of different experiments. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry, which may limit its use in some labs.
未来方向
There are a number of future directions for research on 1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane. One area of research could be to further investigate the mechanisms by which this compound exerts its effects in the brain. This could lead to the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate the potential use of this compound in the treatment of infectious diseases. This could lead to the development of new antibiotics and antiviral drugs. Finally, further research could be done to optimize the synthesis of this compound, which could make it more accessible to researchers in the field.
合成方法
The synthesis of 1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane involves the reaction of 2-bromo-5-chloropyridine with 4-morpholin-4-ylpiperidine-1-carboxylic acid, followed by the addition of 1-azepanamine. The resulting product is then purified through a series of chromatographic techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}azepane has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
[6-(azepan-1-yl)pyridin-3-yl]-(4-morpholin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c26-21(25-11-7-19(8-12-25)23-13-15-27-16-14-23)18-5-6-20(22-17-18)24-9-3-1-2-4-10-24/h5-6,17,19H,1-4,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFWLGWZGYYUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C(=O)N3CCC(CC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5345135.png)
![1-allyl-4-[(5-chloro-2-thienyl)carbonyl]piperazine](/img/structure/B5345143.png)
![N-[3-(4-isopropyl-1-piperazinyl)-3-oxopropyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5345148.png)
![1-{[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5345155.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5345173.png)
![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345178.png)
![7-methyl-3-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5345194.png)

![3-[4-(benzyloxy)phenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5345211.png)
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345212.png)
![1-ethyl-4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5345223.png)

![N-methyl-1-{5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5345238.png)
![6-(2-{4-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5345246.png)